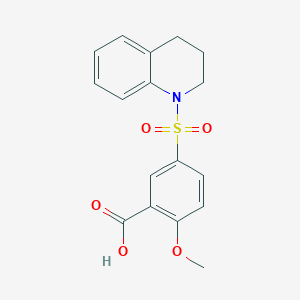

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid is a complex organic compound that features a quinoline derivative linked to a sulfonyl group and a methoxybenzoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . This reaction involves the condensation of an imine with an anhydride, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce the quinoline moiety or other functional groups.

Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C20H21N1O5S2 and a molecular weight of approximately 419.5 g/mol. Its structure features a quinoline moiety, which is known for its role in various pharmacological activities. The sulfonyl and methoxy groups contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid. For instance, derivatives of quinoxaline, which share structural similarities with this compound, have demonstrated selective targeting capabilities against cancer cells. In one study, synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, indicating significant antiproliferative activity .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis suggested that modifications in the side chains of quinoxaline derivatives did not significantly affect their anticancer potency. However, the presence of specific functional groups was critical for maintaining activity levels against cancer cells . This insight emphasizes the importance of structural optimization in drug design.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research involving related quinoline derivatives has revealed effective inhibition against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives achieved minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting their potential as future antituberculosis agents .

Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 |

| Compound B | Pseudomonas aeruginosa | 12.5 |

| Compound C | Candida albicans | 15 |

Future Prospects

Given the promising results from preliminary studies, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo efficacy : Evaluating the compound's effectiveness in animal models.

- Toxicity assessments : Understanding safety profiles and potential side effects.

- Formulation development : Creating suitable delivery systems for clinical applications.

Mecanismo De Acción

The mechanism of action of 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in enhancing the compound’s binding affinity or specificity for its target.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonyl-containing molecules. Examples include:

Uniqueness

What sets 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid apart is the combination of the quinoline and sulfonyl groups with the methoxybenzoic acid moiety. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Actividad Biológica

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₉H₁₈N₂O₄S

- Molecular Weight : 366.42 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring the quinoline structure. For instance, derivatives similar to this compound have shown significant anti-proliferative effects against various cancer cell lines.

- Mechanism of Action :

- Cell Cycle Arrest : Compounds with quinoline moieties have been reported to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This is supported by studies showing that certain derivatives can activate caspases and alter Bcl-2 family protein expressions, facilitating apoptosis .

- Inhibition of Angiogenesis : Some quinoline derivatives inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

Compounds containing sulfonamide groups have demonstrated antimicrobial properties. The sulfonamide moiety can interfere with bacterial folate synthesis, making these compounds potential candidates for antibiotic development.

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The dihydroquinoline core enhances interaction with biological targets due to its planar structure and ability to form hydrogen bonds.

- The sulfonyl group contributes to increased solubility and potential interactions with enzymes involved in metabolic pathways.

- The methoxy group may enhance lipophilicity, aiding in cellular uptake.

Propiedades

IUPAC Name |

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-23-16-9-8-13(11-14(16)17(19)20)24(21,22)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUBZSORENWZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.